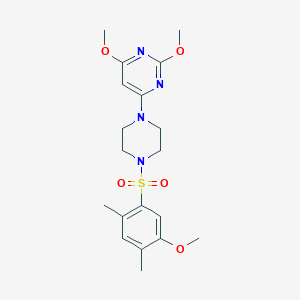

2,4-Dimethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

This compound features a pyrimidine core substituted with two methoxy groups at positions 2 and 2. A piperazine ring, sulfonylated at the para-position by a 5-methoxy-2,4-dimethylphenyl group, is attached to position 3. Its design leverages sulfonamide and pyrimidine motifs, common in medicinal chemistry for their pharmacokinetic and target-binding properties .

Properties

IUPAC Name |

2,4-dimethoxy-6-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5S/c1-13-10-14(2)16(11-15(13)26-3)29(24,25)23-8-6-22(7-9-23)17-12-18(27-4)21-19(20-17)28-5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXKFRZJNWXAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethoxy-6-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)pyrimidine, identified by its CAS number 1020979-16-1, is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 422.5 g/mol. The structure features a pyrimidine core substituted with methoxy groups and a piperazine moiety linked to a sulfonyl group, which is critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1020979-16-1 |

| Molecular Formula | C19H26N4O5S |

| Molecular Weight | 422.5 g/mol |

Research indicates that compounds containing piperazine and pyrimidine derivatives can exhibit various biological activities, including:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against both gram-positive and gram-negative bacteria.

- CNS Activity : Piperazine derivatives are known for their neuroactive properties, potentially acting as inhibitors of acetylcholinesterase, which may have implications for neurodegenerative diseases.

Antitumor Efficacy

A study evaluated the cytotoxic effects of similar pyrimidine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that modifications in the structure, such as the introduction of electron-withdrawing groups, significantly enhanced cytotoxicity. For instance, compounds with IC50 values lower than 30 µM were considered potent inhibitors of tumor growth .

Antimicrobial Activity

Another investigation into piperazine derivatives highlighted their ability to inhibit bacterial growth. Compounds were tested against various pathogens, showing notable activity with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of the sulfonyl group was crucial for enhancing antimicrobial potency .

Case Studies

- Breast Cancer Cell Line Study : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The study found that structural modifications led to varied cytotoxic effects, with some compounds exhibiting IC50 values as low as 27.6 µM .

- Neuroprotective Effects : Research on piperazine derivatives indicated potential use in treating Alzheimer's disease by inhibiting acetylcholinesterase activity. This suggests that similar compounds could be explored for neuroprotective applications .

Comparison with Similar Compounds

Structural Analogues: Core Modifications and Substituent Variations

The following table summarizes key structural and molecular differences:

Key Observations:

Core Flexibility :

- The pyrimidine core is retained in the target compound and analogues (e.g., ), while pyridazine derivatives () exhibit altered electronic properties due to the six-membered ring with two adjacent nitrogen atoms .

- The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to methoxy substituents .

3,4-Dimethylphenyl () and 2,5-dimethoxyphenyl () substituents modify steric and electronic profiles, impacting solubility and target affinity .

Functional Additions :

- Cyclopropyl () and thiophene () groups introduce conformational rigidity and π-π stacking capabilities, respectively, which may enhance selectivity .

Physicochemical and Pharmacological Properties

- Solubility : Methoxy and sulfonyl groups generally improve aqueous solubility, but bulky substituents (e.g., 5-methoxy-2,4-dimethylphenyl) may reduce it .

- Bioactivity : Pyrimidine-sulfonamide hybrids are associated with kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, though specific data for the target compound is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.